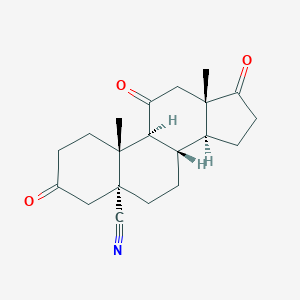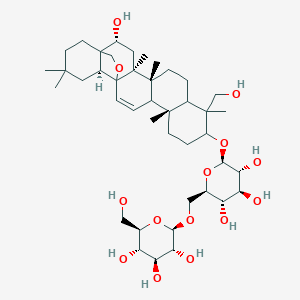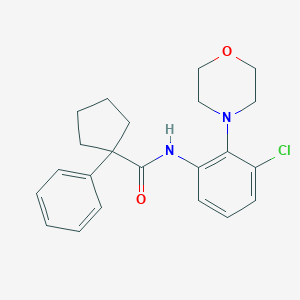
Calicheamicin T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calicheamicin T: An Overview this compound is a potent cytotoxic compound that exhibits remarkable antitumor activity against a broad range of cancer types. It is a natural product isolated from the fermentation broth of the soil bacterium Micromonospora echinospora ssp. calichensis. This compound belongs to the enediyne family of antibiotics, which are characterized by a highly unsaturated hydrocarbon chain containing two triple bonds separated by two or three carbon atoms. The unique chemical structure of this compound enables it to bind to DNA and cause strand scission, leading to cell death. In Synthesis Method The synthesis of this compound is a complex process that involves multiple steps of chemical reactions and purification. The first total synthesis of this compound was reported by Nicolaou and co-workers in 1993, which involved the assembly of the enediyne core using a convergent approach. Since then, several synthetic routes have been developed to access this compound and its analogs, including the use of solid-phase synthesis, palladium-catalyzed coupling reactions, and late-stage functionalization strategies. Despite the challenges in the synthesis of this compound, the development of efficient synthetic methods has enabled the production of sufficient quantities of the compound for biological studies. Scientific Research Application this compound has been extensively studied for its potential as an anticancer agent. It has shown remarkable activity against a variety of cancer types, including leukemia, lymphoma, breast cancer, lung cancer, and ovarian cancer. The mechanism of action of this compound involves the binding of the enediyne core to DNA, followed by the formation of a reactive diradical species that causes double-strand breaks in the DNA helix. This leads to the activation of the apoptotic pathway and ultimately cell death. This compound has also been shown to exhibit potent immunosuppressive activity by inhibiting the proliferation of T cells and B cells. Mechanism of Action The mechanism of action of this compound involves the formation of a reactive diradical species that causes double-strand breaks in the DNA helix. The enediyne core of this compound is highly reactive and can abstract hydrogen atoms from the DNA backbone, leading to the formation of a reactive intermediate. This intermediate can then undergo a series of reactions that generate a highly reactive diradical species, which can cause DNA strand scission. The mechanism of action of this compound is highly dependent on the presence of specific DNA sequences, known as recognition sites, which are rich in adenine and guanine bases. Biochemical and Physiological Effects this compound has been shown to exhibit potent cytotoxic and immunosuppressive activity. It can induce apoptosis in cancer cells by causing DNA damage and activating the apoptotic pathway. This compound has also been shown to inhibit the proliferation of T cells and B cells, making it a promising candidate for the treatment of autoimmune diseases and organ transplantation. However, the use of this compound is associated with several adverse effects, including myelosuppression, hepatotoxicity, and cardiotoxicity. Advantages and Limitations for Lab Experiments this compound is a potent cytotoxic compound that can be used to study the mechanism of action of DNA-targeting agents. It can be used to investigate the role of specific DNA sequences in the recognition and binding of enediyne antibiotics. This compound can also be used to study the effects of DNA damage on cellular processes, such as apoptosis and cell cycle regulation. However, the use of this compound is associated with several limitations, including its high reactivity and toxicity. The handling and storage of this compound require specialized equipment and procedures to ensure safety. Future Directions The unique chemical structure and potent biological activity of this compound make it a promising candidate for the development of novel anticancer and immunosuppressive agents. Future directions for the research on this compound include the development of analogs with improved pharmacological properties, such as reduced toxicity and increased stability. The use of this compound as a tool for the study of DNA damage and repair mechanisms is also an area of active research. Finally, the development of targeted delivery systems for this compound, such as antibody-drug conjugates, could improve its efficacy and reduce its toxicity in vivo. Conclusion this compound is a potent cytotoxic compound that exhibits remarkable antitumor activity against a broad range of cancer types. Its unique chemical structure and mechanism of action make it a valuable tool for the study of DNA-targeting agents and cellular processes. However, the use of this compound is associated with several limitations, including its high reactivity and toxicity. The development of novel analogs and targeted delivery systems for this compound could improve its efficacy and reduce its toxicity in vivo.
属性
CAS 编号 |
142518-72-7 |
|---|---|
分子式 |
C32H43N3O11S3 |
分子量 |
741.9 g/mol |
IUPAC 名称 |
methyl N-[(1S,4Z,8S,13E)-8-[(2R,3R,4S,5S,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxyamino)-6-methyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C32H43N3O11S3/c1-6-33-20-17-43-24(15-23(20)41-3)46-29-28(37)26(35-40)18(2)44-30(29)45-22-11-9-7-8-10-13-32(39)16-21(36)27(34-31(38)42-4)25(22)19(32)12-14-48-49-47-5/h7-8,12,18,20,22-24,26,28-30,33,35,37,39-40H,6,14-17H2,1-5H3,(H,34,38)/b8-7-,19-12+/t18-,20+,22+,23+,24+,26-,28+,29-,30+,32-/m1/s1 |
InChI 键 |
VEFPOVNUQXCEDD-DKGFZUBBSA-N |
手性 SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO)O |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O |
规范 SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NO)O |
同义词 |
calicheamicin T |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)


![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)